3-(piperidin-4-yl)-1H-indole-5-carboxylic acid hydrochloride
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Overview
Description
3-(piperidin-4-yl)-1H-indole-5-carboxylic acid hydrochloride is a compound that features a piperidine ring attached to an indole moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of both the piperidine and indole rings in its structure suggests that it may exhibit a range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(piperidin-4-yl)-1H-indole-5-carboxylic acid hydrochloride typically involves the formation of the indole ring followed by the introduction of the piperidine moiety. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone to form the indole ring. Subsequently, the piperidine ring can be introduced through various methods, such as nucleophilic substitution or cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(piperidin-4-yl)-1H-indole-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the indole or piperidine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents on the indole or piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s pharmacological properties .
Scientific Research Applications
3-(piperidin-4-yl)-1H-indole-5-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Research focuses on its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-(piperidin-4-yl)-1H-indole-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The indole ring can interact with various receptors or enzymes, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine and indole derivatives, such as:
- 3-(piperidin-4-yl)-1H-indole-2-carboxylic acid
- 3-(piperidin-4-yl)-1H-indole-6-carboxylic acid
- 3-(piperidin-4-yl)-1H-indole-7-carboxylic acid
Uniqueness
The uniqueness of 3-(piperidin-4-yl)-1H-indole-5-carboxylic acid hydrochloride lies in its specific substitution pattern, which can influence its pharmacological properties. The position of the carboxylic acid group on the indole ring can affect the compound’s binding affinity and selectivity for different biological targets, making it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
3-piperidin-4-yl-1H-indole-5-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2.ClH/c17-14(18)10-1-2-13-11(7-10)12(8-16-13)9-3-5-15-6-4-9;/h1-2,7-9,15-16H,3-6H2,(H,17,18);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTQXSODNOEAMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CNC3=C2C=C(C=C3)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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